molecular formula C9H10FIO B1378897 1-Fluoro-3,3-dimethyl-1,2-benziodoxole CAS No. 1391728-13-4

1-Fluoro-3,3-dimethyl-1,2-benziodoxole

Cat. No. B1378897
CAS RN: 1391728-13-4
M. Wt: 280.08 g/mol
InChI Key: FISITPXJYDTLHI-UHFFFAOYSA-N
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Description

“1-Fluoro-3,3-dimethyl-1,2-benziodoxole” is a hypervalent iodine derivative . It is a crystalline, off-white solid that can be handled under air for extended periods without noticeable hydrolytic decomposition .


Synthesis Analysis

This compound can be used as an electrophilic fluorinating reagent for α-monofluorination of β-ketoesters in the presence of triethylamine trihydrofluoride . Ethyl 3-oxo-3-phenylpropanoate is added to a solution of this compound in Et3N・3HF. The flask is then sealed and heated to 40 °C for 24 hours .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H10FIO . Its molecular weight is 280.08 g/mol .


Chemical Reactions Analysis

In the presence of excess fluoride ions (provided by triethylamine-hydrogen fluoride complexes), “this compound” can effectively function as an electrophilic fluorination reagent for easily enolizable diketo substrates .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20 °C . It has a melting point of 86.0 to 90.0 °C . It is soluble in methanol .

Scientific Research Applications

Hypervalent Iodine Reagents in Synthetic Chemistry

1-Fluoro-3,3-dimethyl-1,2-benziodoxole is a key component in the development of new hypervalent iodine reagents. These reagents, which are based on benziodoxole scaffolds, have been utilized in various synthetic applications. Their use in electrophilic fluoroalkylation reactions with different nucleophiles, for instance, demonstrates their versatility in connecting functional moieties through a tetrafluoroethylene unit. The potential of these reagents extends to chemical biology, where they can serve as tools for bioconjugation (Matoušek et al., 2016).

Radiosynthesis and Labelling

The compound's utility is also evident in the field of radiosynthesis. For example, [18F]fluoro-benziodoxole, derived from this compound, has been employed in the labelling of various compounds, demonstrating its effectiveness in electrophilic fluorocyclization reactions. This showcases its potential in medical imaging and diagnostics (González et al., 2018).

Electrophilic Trifluoromethylation

In organic chemistry, this compound has been used in the electrophilic trifluoromethylation of S-hydrogen phosphorothioates. This process is instrumental in converting these compounds into their corresponding S-trifluoromethyl derivatives, offering insights into reaction rates and mechanisms, and contributing to the development of new synthetic methodologies (Santschi & Togni, 2011).

Oxidation of Alcohols to Aldehydes or Ketones

Furthermore, derivatives of this compound have been effectively used for the oxidation of various alcohols to aldehydes and ketones. This application is significant in the field of organic synthesis, providing efficient pathways for the production of these important chemical compounds (Iinuma et al., 2014).

Catalytic Activation and Electrophilic Cyanation

The catalytic activation of hypervalent iodine reagents containing this compound is another significant application. These reagents have been used to achieve electrophilic cyanation of silyl enol ethers, demonstrating their potential in the development of new catalytic processes (Nagata et al., 2017).

Preparation as a Trifluoromethyl Transfer Agent

The preparation of this compound as a trifluoromethyl transfer agent highlights its role in facilitating trifluoromethylation reactions. This application is crucial in the synthesis of various trifluoromethylated compounds, underscoring the compound's significance in organic synthesis (Eisenberger et al., 2012).

Electrophilic Trifluoromethylation Reactivity

The reactivity of this compound-based reagents with hydrogen phosphates in electrophilic trifluoromethylation has been studied, providing valuable information on the reaction mechanisms and kinetics (Santschi et al., 2012).

Mechanism of Action

“1-Fluoro-3,3-dimethyl-1,2-benziodoxole” can engage in silver-catalyzed difluorination of styrenes .

Safety and Hazards

This compound can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with the skin, wash with plenty of water . If eye irritation persists, get medical advice or attention .

Future Directions

As an air- and moisture-stable electrophilic fluorinating reagent , “1-Fluoro-3,3-dimethyl-1,2-benziodoxole” has potential applications in various chemical reactions. Its use in the monofluorination of β-ketoesters and silver-catalyzed difluorination of styrenes suggests that it could be further explored in the field of synthetic chemistry.

properties

IUPAC Name

1-fluoro-3,3-dimethyl-1λ3,2-benziodoxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISITPXJYDTLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1391728-13-4
Record name 1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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